3-(3-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
The compound appears to contain several functional groups, including an amino group, a thio group, a carboxylic acid group, and a triazine ring. These functional groups could potentially participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The compound’s functional groups suggest that it could participate in a variety of chemical reactions. For example, the amino group could engage in nucleophilic substitution reactions, and the carboxylic acid group could undergo condensation reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. Unfortunately, without specific data, I can’t provide a detailed analysis of these properties .Scientific Research Applications
Antimicrobial Applications
- A study synthesized new fluorine substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds, containing both nitro and fluorine elements, exhibited high antimicrobial activity, suggesting their potential as antimicrobial agents (W. A. Bawazir & R. M. Abdel-Rahman, 2018).
Anticancer Applications
- Research into S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one revealed significant in vitro anticancer activities against different cancer cell lines. Compounds derived from this research showed promising results as cytotoxic agents, highlighting their potential in cancer treatment (H. Saad & A. Moustafa, 2011).
Antioxidant Applications
- Novel fluorine substituted α-amino phosphonic acids containing 1,2,4-triazin- 5-one were synthesized and evaluated for their antioxidant properties. These fluorinated α-amino phosphonic acids demonstrated more active antioxidant properties compared to other synthesized systems, indicating their potential as antioxidant agents (M. Makki, R. M. Abdel-Rahman, & Abdulrahman S. Alharbi, 2018).
Molluscicidal Applications
- A study focused on the synthesis of new fluorine/phosphorus substituted compounds as potential molluscicidal agents against snails responsible for Bilharziasis diseases. The newly synthesized targets were screened for their effectiveness, offering a potential solution for controlling snails that spread Bilharziasis (Abeer N. Al-Romaizan, M. Makki, & R. M. Abdel-Rahman, 2014).
Mechanism of Action
Safety and Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound, including physical, health, and environmental hazards. They also provide recommendations for safe handling and storage. Without an SDS for this specific compound, it’s difficult to provide detailed safety and hazard information .
Future Directions
Properties
IUPAC Name |
3-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O4S/c15-8-3-1-2-4-9(8)16-11(20)7-24-14-17-13(23)10(18-19-14)5-6-12(21)22/h1-4H,5-7H2,(H,16,20)(H,21,22)(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNRLWGIMYOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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